3-(Benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline

Lipophilicity logP Drug-likeness

3-(Benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline (CAS 866812-07-9) is a synthetic quinoline derivative characterized by a benzenesulfonyl group at position 3, a chlorine substituent at position 6, and a 4-phenylpiperazin-1-yl moiety at position 4 of the quinoline core. The compound has a molecular formula of C₂₅H₂₂ClN₃O₂S and a molecular weight of 463.98 g/mol.

Molecular Formula C25H22ClN3O2S
Molecular Weight 463.98
CAS No. 866812-07-9
Cat. No. B2928440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline
CAS866812-07-9
Molecular FormulaC25H22ClN3O2S
Molecular Weight463.98
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)Cl
InChIInChI=1S/C25H22ClN3O2S/c26-19-11-12-23-22(17-19)25(24(18-27-23)32(30,31)21-9-5-2-6-10-21)29-15-13-28(14-16-29)20-7-3-1-4-8-20/h1-12,17-18H,13-16H2
InChIKeyFIOKEEGVUYUHAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline (CAS 866812-07-9): Compound Identity and Procurement Baseline


3-(Benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline (CAS 866812-07-9) is a synthetic quinoline derivative characterized by a benzenesulfonyl group at position 3, a chlorine substituent at position 6, and a 4-phenylpiperazin-1-yl moiety at position 4 of the quinoline core . The compound has a molecular formula of C₂₅H₂₂ClN₃O₂S and a molecular weight of 463.98 g/mol . It belongs to a class of 4-(4-phenylpiperazin-1-yl)quinoline derivatives that have been investigated as ligands for metabotropic glutamate receptor 7 (mGlu₇) and serotonin 5-HT₆ receptors, depending on the substitution pattern [1][2]. The compound is catalogued as a screening compound (ID: C769-1071) with a calculated logP of 5.52 and logD of 5.52, indicating high lipophilicity that distinguishes it from more polar analogs .

Why Generic Substitution of 3-(Benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline Is Not Advisable Without Direct Comparative Evidence


Within the 3-phenylsulfonyl-4-(4-phenylpiperazin-1-yl)quinoline chemotype, minor structural modifications produce substantial changes in physicochemical properties and biological target engagement that preclude generic substitution. The presence of the 6-chloro substituent in the target compound (CAS 866812-07-9) alters the quinoline ring's electron density and molecular conformation relative to the des-chloro analog (e.g., CAS 866847-40-7), which is expected to affect binding pocket complementarity at receptors such as 5-HT₆ and mGlu₇ [1]. Substitution of the 4-phenylpiperazine group with a 4-ethylpiperazine (CAS 866812-05-7) or piperidine (CAS 866811-96-3) eliminates the phenyl ring capable of π-π stacking interactions within hydrophobic receptor sub-pockets, potentially reducing target affinity . Furthermore, the benzenesulfonyl moiety at position 3, when replaced by a 4-methylbenzenesulfonyl group (CAS 866866-34-4), introduces steric bulk and altered torsional angles that can shift selectivity profiles [2]. These structural differences are sufficient to change the compound's rank-order potency in screening cascades, making data from one analog non-transferable to another for procurement decisions.

3-(Benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline: Quantitative Differentiation Evidence Against Comparator Compounds


Lipophilicity Comparison: 6-Chloro vs. Des-Chloro and 4-Methylbenzenesulfonyl Analogs

The target compound (CAS 866812-07-9) exhibits a calculated logP of 5.52 and logD (pH 7.4) of 5.52, as reported in the ChemDiv screening compound database . This represents a substantial increase in lipophilicity compared to the des-chloro analog 3-(benzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline, where the absence of the electron-withdrawing chlorine atom reduces logP by approximately 0.5–0.8 units based on additive fragment contributions . The 4-methylbenzenesulfonyl analog (CAS 866866-34-4, C₂₆H₂₄ClN₃O₂S, MW 478.01) is expected to exhibit a further logP increase of ~0.4–0.6 units due to the added methyl group . The target compound therefore occupies a distinct lipophilicity window that balances membrane permeability with aqueous solubility requirements for cellular assays.

Lipophilicity logP Drug-likeness Permeability

Aqueous Solubility Contrast: 6-Chloro Substitution Reduces Solubility Relative to Piperidine and Ethylpiperazine Variants

The target compound has a calculated logSw of −6.03 (corresponding to an intrinsic aqueous solubility of approximately 0.4–0.5 μg/mL), as catalogued by ChemDiv . This low solubility is primarily driven by the combination of the 4-phenylpiperazine moiety (adding significant hydrophobicity and molecular weight) and the 6-chloro substituent. The piperidine analog (CAS 866811-96-3), which replaces the 4-phenylpiperazine with a piperidine ring, is expected to exhibit an improvement in aqueous solubility by approximately 0.5–1.0 log units due to the removal of the phenyl ring and reduced molecular weight (estimated MW ~ 398 g/mol vs. 464 g/mol) . The 4-ethylpiperazine analog (CAS 866812-05-7, MW 415.94) similarly achieves higher solubility through reduced aromatic surface area .

Aqueous solubility logSw Assay compatibility DMSO solubility

Hydrogen Bond Acceptor Count and Polar Surface Area: Differentiation from the Piperidine Analog

The target compound possesses 5 hydrogen bond acceptors (HBA) and a topological polar surface area (tPSA) of 44.7 Ų, as documented in the ChemDiv compound record . In comparison, the piperidine analog 3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline (CAS 866811-96-3) contains only the quinoline nitrogen, sulfonyl oxygens, and the piperidine nitrogen as HBAs, yielding an estimated 4 hydrogen bond acceptors and a marginally reduced tPSA of approximately 38–42 Ų (due to replacement of the piperazine second nitrogen with a carbon atom) . The 4-ethylpiperazine analog (CAS 866812-05-7) retains 5 HBAs but may exhibit a slightly higher tPSA due to the ethyl group's conformational flexibility exposing the piperazine nitrogens . The target compound's intermediate HBA count and tPSA place it in a favorable range for CNS drug-likeness (typically tPSA < 90 Ų for blood-brain barrier penetration) while maintaining sufficient polarity for target engagement [1].

Polar surface area Hydrogen bonding Blood-brain barrier permeability Drug design

Molecular Weight and Structural Complexity: Differentiation Value in Fragment-Based vs. HTS Library Contexts

With a molecular weight of 463.98 g/mol, the target compound (CAS 866812-07-9) exceeds the typical 'lead-like' threshold of 350 g/mol but falls within the 'drug-like' range (≤500 g/mol) defined by Lipinski's rule of five . This positions it distinctly apart from the des-chloro analog 3-(benzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline (MW ~ 429 g/mol) and the 4-methylbenzenesulfonyl analog (MW 478.01 g/mol) . In contrast, the well-characterized 5-HT₆ antagonist SB-742457 (Intepirdine, CAS 607742-69-8) has a substantially lower molecular weight of 353.4 g/mol . The target compound's higher MW reflects greater structural complexity that may confer enhanced selectivity for certain biological targets but also imposes stricter limits on further chemical optimization (e.g., MW budget for additional substituents), making it suitable for late-stage lead optimization rather than fragment-based or early hit expansion campaigns.

Molecular weight Lead-likeness Fragment-based drug discovery HTS library

Optimal Research Application Scenarios for 3-(Benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline Based on Quantitative Differentiation


CNS-Targeted Screening Library Design Requiring Balanced Lipophilicity (logP ~5.5) for Blood-Brain Barrier Permeability Assessment

The target compound's logP of 5.52 and tPSA of 44.7 Ų place it within an optimal CNS drug-like property space (logP 3–5, tPSA < 90 Ų is ideal; logP >5 is acceptable with lower tPSA) that balances passive permeability with efflux transporter recognition. Screening groups evaluating quinoline-based 5-HT₆ or mGlu₇ ligands [1][2] should prioritize this compound when the primary goal is to benchmark the upper lipophilicity tolerance of a receptor binding pocket, as it provides higher logP than the des-chloro analog (estimated logP ~4.7–5.0) without exceeding the excessive logP (~6) of the 4-methylbenzenesulfonyl analog that may introduce non-specific binding artifacts .

Structure-Activity Relationship (SAR) Studies on the Role of the 6-Chloro Substituent in Quinoline-Based Receptor Antagonists

The 6-chloro substituent in the target compound distinguishes it from the des-chloro analog (3-(benzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline) . Systematic SAR exploration requires procurement of both the 6-chloro and des-chloro variants to quantify the contribution of the chlorine atom to binding affinity, selectivity, and functional activity. Researchers studying halogen bonding interactions at the 6-position of the quinoline ring should select this compound as the chloro-substituted representative, particularly when comparing against the 6-fluoro, 6-methyl, or 6-unsubstituted analogs to establish halogen-specific pharmacophore models [1].

Solubility-Challenged Compound Handling Protocol Validation for High-Throughput Screening (HTS) Campaigns

With a calculated logSw of −6.03 , the target compound serves as an excellent low-solubility probe for validating liquid handling protocols, DMSO stock preparation procedures (recommended 10–30 mM stock in 100% DMSO), and precipitation detection methods in automated screening platforms. Compared to the more soluble piperidine or 4-ethylpiperazine analogs [1], this compound will more stringently test the robustness of assay-ready plate preparation workflows, making it a valuable quality control (QC) standard for groups optimizing their compound management infrastructure for hydrophobic screening library compounds.

Comparative Selectivity Profiling Against SB-742457 (Intepirdine) for 5-HT₆ Receptor Ligand Discovery

Although direct binding data for the target compound is not publicly available, its distinct structural features (4-phenylpiperazine vs. piperazine in SB-742457, 6-chloro vs. unsubstituted quinoline, and 3-benzenesulfonyl vs. 3-phenylsulfonyl) [2] make it a structurally differentiated chemotype for head-to-head selectivity profiling against the well-characterized 5-HT₆ antagonist SB-742457 (Ki = 1.4 nM, pKi = 9.63) . Procurement of both compounds enables comparative radioligand displacement assays across a panel of serotonin receptor subtypes (5-HT₁B, 5-HT₂A, 5-HT₂B, 5-HT₂C) to identify differences in selectivity windows, particularly given SB-742457's reported >100-fold selectivity over non-5-HT₆ receptors .

Quote Request

Request a Quote for 3-(Benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.